molecular formula C22H22ClNO4S2 B11354675 Methyl 5'-{[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]amino}-2,3'-bithiophene-4'-carboxylate

Methyl 5'-{[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]amino}-2,3'-bithiophene-4'-carboxylate

Cat. No.: B11354675
M. Wt: 464.0 g/mol
InChI Key: DASIZESNIIWKEF-UHFFFAOYSA-N
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Description

METHYL 5’-[4-(4-CHLORO-3,5-DIMETHYLPHENOXY)BUTANAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that features a bithienyl core with a chlorinated phenoxybutanamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5’-[4-(4-CHLORO-3,5-DIMETHYLPHENOXY)BUTANAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Phenoxybutanamide Intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(4-chloro-3,5-dimethylphenoxy)butanoyl chloride. This intermediate is then reacted with an amine to form the corresponding amide.

    Coupling with Bithiophene: The phenoxybutanamide intermediate is then coupled with a bithiophene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 5’-[4-(4-CHLORO-3,5-DIMETHYLPHENOXY)BUTANAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chlorine atom on the phenoxy group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

METHYL 5’-[4-(4-CHLORO-3,5-DIMETHYLPHENOXY)BUTANAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of METHYL 5’-[4-(4-CHLORO-3,5-DIMETHYLPHENOXY)BUTANAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
  • Methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furoate

Uniqueness

METHYL 5’-[4-(4-CHLORO-3,5-DIMETHYLPHENOXY)BUTANAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYL

Properties

Molecular Formula

C22H22ClNO4S2

Molecular Weight

464.0 g/mol

IUPAC Name

methyl 2-[4-(4-chloro-3,5-dimethylphenoxy)butanoylamino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C22H22ClNO4S2/c1-13-10-15(11-14(2)20(13)23)28-8-4-7-18(25)24-21-19(22(26)27-3)16(12-30-21)17-6-5-9-29-17/h5-6,9-12H,4,7-8H2,1-3H3,(H,24,25)

InChI Key

DASIZESNIIWKEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC

Origin of Product

United States

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